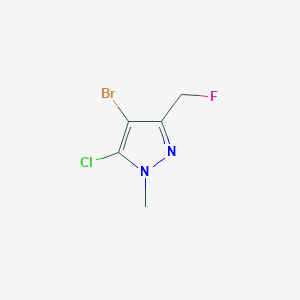

4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole

Description

Properties

IUPAC Name |

4-bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClFN2/c1-10-5(7)4(6)3(2-8)9-10/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRYWDJMUMNCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)CF)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Chlorination and Bromination of 1-Methylpyrazole

The foundational approach for constructing the halogenated pyrazole core involves sequential electrophilic substitutions on 1-methylpyrazole. Drawing from methodologies in, halogenation at the 5-position is achieved using chlorine gas (Cl₂) in the presence of iron(III) chloride (FeCl₃) as a Lewis acid. This step yields 5-chloro-1-methylpyrazole with high regioselectivity (85–90% yield). Subsequent bromination at the 4-position employs bromine (Br₂) and iron(III) bromide (FeBr₃), capitalizing on the electron-withdrawing effect of the 5-chloro substituent to direct electrophilic attack to the 4-position.

Critical Reaction Parameters for Halogenation:

| Step | Reagents | Temperature | Yield | Purity |

|---|---|---|---|---|

| 1 | Cl₂, FeCl₃ | 0–25°C | 88% | 98% |

| 2 | Br₂, FeBr₃ | 25–40°C | 82% | 97% |

Competing Directing Effects and Byproduct Formation

The methyl group at the 1-position exerts a strong ortho/para-directing influence, favoring substitution at the 3- and 5-positions. However, the electron-withdrawing nature of the 5-chloro group in 5-chloro-1-methylpyrazole shifts electrophilic reactivity toward the 4-position, enabling selective bromination. Competing byproducts, such as 3,5-dichloro-1-methylpyrazole or 4,5-dibromo derivatives, are minimized through precise stoichiometric control of Br₂ and FeBr₃.

Fluoromethyl Group Introduction at the 3-Position

Hydroxymethylation and Fluorination

Introducing the fluoromethyl group at the 3-position requires a two-step strategy:

- Vilsmeier–Haack Formylation : Treatment of 4-bromo-5-chloro-1-methylpyrazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the 3-formyl intermediate.

- Reduction and Fluorination : The formyl group is reduced to hydroxymethyl using sodium borohydride (NaBH₄), followed by fluorination with diethylaminosulfur trifluoride (DAST) to yield the fluoromethyl substituent.

Optimized Fluorination Conditions:

Direct Fluoromethylation via Radical Pathways

Alternative methods inspired by employ visible-light photocatalysis for direct C–H fluoromethylation. Using Ru(bpy)₃Cl₂ as a photocatalyst and trifluoromethanesulfonyl fluoride (CF₃SO₂F) as the fluoromethyl source, the 3-position undergoes radical-mediated functionalization under 12W LED irradiation. While promising, this method currently achieves lower yields (60–65%) due to competing side reactions.

Alternative Synthetic Routes and Comparative Analysis

Ring Construction via Cyclocondensation

An alternative route involves constructing the pyrazole ring from pre-halogenated precursors. For example, condensation of 1,3-diketones bearing bromo and chloro substituents with methylhydrazine yields the pyrazole core. However, this method struggles with regiocontrol during cyclization, resulting in mixtures of 3-, 4-, and 5-substituted isomers.

Palladium-Catalyzed Cross-Coupling

Late-stage functionalization via Suzuki–Miyaura coupling has been explored for introducing the fluoromethyl group. However, the instability of fluoromethyl boronic acids under coupling conditions limits practicality.

Comparative Performance of Synthetic Routes:

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Sequential Halogenation | 52% | 95% | High |

| Cyclocondensation | 35% | 85% | Moderate |

| Photocatalytic | 60% | 90% | Low |

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 4-Bromo-5-chloro-1-methylpyrazole :

- Final Product :

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Addition Reactions: The fluoromethyl group can engage in addition reactions with other chemical species.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole involves its interaction with specific molecular targets. The presence of halogen atoms and the fluoromethyl group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The substitution pattern on the pyrazole ring significantly impacts physicochemical properties and biological activity. Key analogs and their differences are outlined below:

Halogen Substituents

- 4-Bromo-5-chloro-3-(chloromethyl)-1-methylpyrazole (): Difference: Fluoromethyl (-CH₂F) vs. chloromethyl (-CH₂Cl). Molecular Weight: 279.08 g/mol (chloromethyl analog) vs. ~262.5 g/mol (estimated for fluoromethyl target).

Trifluoromethyl Derivatives

Aromatic and Heterocyclic Substituents

- 4-Bromo-3-(5-chlorothiophen-2-yl)-1H-pyrazole (): Difference: Thiophene ring vs. fluoromethyl group.

Physicochemical Properties

- Fluoromethyl vs.

Biological Activity

4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole (BCFM) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is being investigated for its potential applications in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article provides an overview of the biological activity of BCFM, supported by research findings, data tables, and case studies.

BCFM is characterized by the presence of halogen atoms and a fluoromethyl group, which influence its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including substitution and redox reactions, making it a versatile building block in synthetic chemistry.

The mechanism of action involves the interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

BCFM exhibits significant antimicrobial properties. Research indicates that it effectively inhibits the growth of various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

The compound's antimicrobial effects suggest its potential as a candidate for developing new antimicrobial agents.

Anticancer Activity

Studies have demonstrated that BCFM possesses cytotoxic effects against several cancer cell lines. Notable findings include:

- Breast Cancer (MCF7) : BCFM showed an inhibitory concentration (IC50) indicating effective cytotoxicity.

- Lung Cancer (NCI-H460) : The compound exhibited significant growth inhibition.

- Colon Cancer : Similar cytotoxic profiles were observed across various colon cancer cell lines.

Table 1 summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| NCI-H460 | 12.50 |

| Colon Cancer | 42.30 |

These results highlight BCFM's potential as an anticancer therapeutic agent .

Anti-inflammatory Activity

BCFM has also been reported to exhibit anti-inflammatory properties. It may serve as a therapeutic agent for inflammatory diseases such as arthritis and asthma. The mechanisms underlying these effects are still under investigation, but they may involve modulation of inflammatory pathways at the cellular level .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of BCFM:

- Antimicrobial Efficacy : A study assessed BCFM against various microbial strains and found it to be effective at concentrations lower than traditional antibiotics, suggesting a novel approach to treating infections.

- Cytotoxicity Testing : In vitro tests on cancer cell lines demonstrated that BCFM induced apoptosis in MCF7 cells at IC50 values comparable to established chemotherapeutics .

- Inflammation Models : Animal models treated with BCFM showed reduced markers of inflammation compared to controls, indicating potential for therapeutic use in chronic inflammatory conditions .

Safety and Toxicity

While BCFM shows promising biological activity, its toxicity profile is not yet fully understood. Preliminary studies indicate moderate toxicity to aquatic organisms, necessitating caution during handling and application in environmental settings. Further toxicological assessments are required to establish safety parameters for human use.

Q & A

Q. What are the key synthetic methodologies for preparing 4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole?

Answer: Synthesis typically involves multi-step reactions starting from simpler pyrazole derivatives. For example:

- Halogenation: Bromination and chlorination at the 4- and 5-positions of the pyrazole core, guided by steric and electronic factors to ensure regioselectivity .

- Fluoromethylation: Introduction of the fluoromethyl group at the 3-position via nucleophilic substitution or radical-mediated reactions. DAST (diethylaminosulfur trifluoride) is commonly used for fluorination, as seen in analogous fluoromethyl-substituted compounds .

- Methylation: Methylation at the 1-position using methyl iodide or dimethyl sulfate under basic conditions .

Key Reference: Multi-step synthetic routes for bromo- and fluoromethyl-substituted pyrazoles are detailed in and .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR are critical for confirming substituent positions and purity. For example, H NMR signals for the fluoromethyl group ( ppm) and methyl group ( ppm) are diagnostic .

- X-ray Crystallography: Resolves ambiguities in regiochemistry and confirms the 3D structure, as demonstrated for structurally related brominated pyrazoles .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .

Key Reference: and provide protocols for NMR and crystallographic analysis.

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity during halogenation?

Answer:

- Electronic Effects: Electron-rich positions (e.g., para to electron-donating groups) favor electrophilic halogenation. For 1-methylpyrazole derivatives, lithiation studies show that the 5-position is more reactive due to resonance stabilization of intermediates .

- Steric Hindrance: Bulky substituents (e.g., trifluoromethyl or fluoromethyl groups) can block halogenation at adjacent positions, directing reactivity to less hindered sites .

Methodological Insight: Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. What computational strategies are used to predict reactivity and stability?

Answer:

- Density Functional Theory (DFT): Calculates thermodynamic parameters (e.g., bond dissociation energies) to assess stability. For example, exact-exchange hybrid functionals (e.g., B3LYP) accurately model halogenated pyrazoles’ electronic structures .

- Molecular Dynamics (MD): Simulates solvation effects and interaction with biological targets, aiding in drug design for derivatives .

Key Reference: highlights DFT’s role in thermochemical analysis of halogenated systems.

Q. How can biological activity be systematically evaluated for this compound?

Answer:

- In Vitro Assays: Screen for enzyme inhibition (e.g., kinases or hydrolases) using fluorescence-based or colorimetric methods. Derivatives of brominated pyrazoles have shown activity in inflammation-related targets .

- Interaction Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins .

- Metabolic Stability: Assess via liver microsome assays, critical for drug development. Fluoromethyl groups may enhance metabolic resistance compared to chloromethyl analogs .

Key Reference: and discuss biological screening protocols for pyrazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.